molecular formula C13H20N4O B2687261 5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide CAS No. 1254056-93-3

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B2687261
CAS No.: 1254056-93-3
M. Wt: 248.33
InChI Key: PPLILMKAWIRREP-UHFFFAOYSA-N
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Description

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide is a chemical compound with the molecular formula C12H18N4O It is a derivative of benzamide and contains both an amino group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and N-methylpiperazine.

    Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting 2-aminoaniline is then acylated with N-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.

    Automated Acylation: Employing automated systems for the acylation process to ensure consistency and efficiency.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Alkylated or acylated benzamide derivatives.

Scientific Research Applications

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-(4-methylpiperazin-1-yl)benzamide: Similar structure but lacks the amino group.

    5-amino-2-(4-methylpiperazin-1-yl)benzoic acid: Similar structure but contains a carboxylic acid group instead of an amide.

Uniqueness

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide is unique due to the presence of both an amino group and a piperazine ring, which confer specific chemical and biological properties that are not found in its analogs.

Properties

IUPAC Name

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-15-13(18)11-9-10(14)3-4-12(11)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLILMKAWIRREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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